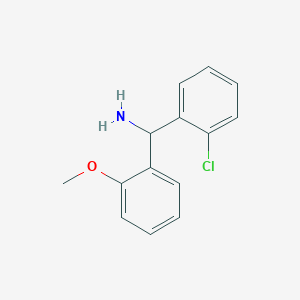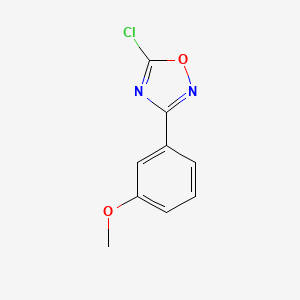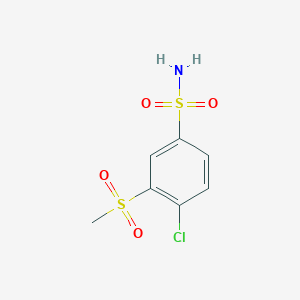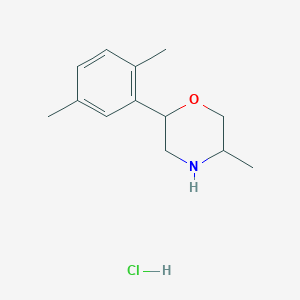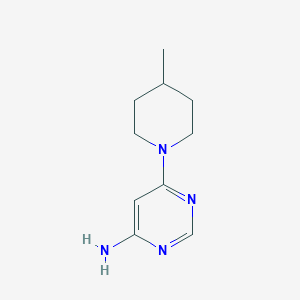
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
“6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is a compound with the molecular formula C10H16N4. It is a solid substance at room temperature . The IUPAC name for this compound is 6-(4-methyl-1-piperazinyl)-4-pyrimidinylamine .
Molecular Structure Analysis
The InChI code for “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) .Physical And Chemical Properties Analysis
The molecular weight of “6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine” is 192.26 . It is a solid substance at room temperature .Applications De Recherche Scientifique
Alzheimer's Disease Research
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is utilized in Alzheimer's disease research. A study by Mohamed et al. (2011) found that derivatives of this compound, specifically 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, demonstrated potent and selective inhibition of butyrylcholinesterase, a key enzyme in Alzheimer's disease pathology. This compound was significantly more potent compared to commercial drugs in inhibiting cholinesterase and amyloid-β aggregation, targeting multiple pathological routes in Alzheimer's disease.
Histamine H4 Receptor Research
In the field of histamine H4 receptor research, 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine derivatives have been studied. Altenbach et al. (2008) in their research, as documented in Journal of Medicinal Chemistry, reported on the optimization of these compounds, leading to significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities. This supports the potential of H4R antagonists in pain management.
Antihypertensive Activity
Bennett et al. (1981) investigated 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for their antihypertensive activity. As described in Journal of Medicinal Chemistry, compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine significantly lowered blood pressure in spontaneously hypertensive rats, indicating a potential for treating hypertension.
Anti-Tubercular Research
Vavaiya et al. (2022) synthesized and evaluated a series of 6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives for their anti-tubercular properties. According to their study in Current Chemistry Letters, these compounds showed promising results against mycobacterium tuberculosis, making them suitable for further lead modification in anti-tubercular drug development.
Rheumatoid Arthritis Treatment
Research on JAK1-selective inhibitors for treating rheumatoid arthritis has included derivatives of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine. Chough et al. (2018) in their study, as seen in Bioorganic & Medicinal Chemistry, developed 3(R)-aminopyrrolidine derivatives from this compound, showing improved selectivity for JAK1 and comparable efficacy to existing treatments in in vivo tests.
Corrosion Inhibition
In the field of materials science, derivatives of 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine have been studied as corrosion inhibitors. Ashassi-Sorkhabi et al. (2005) demonstrated in Electrochimica Acta that compounds like benzylidene-pyrimidin-2-yl-amine and its derivatives are effective in preventing corrosion of mild steel in hydrochloric acid solutions.
Safety And Hazards
Propriétés
IUPAC Name |
6-(4-methylpiperidin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIMDZMLOFUDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



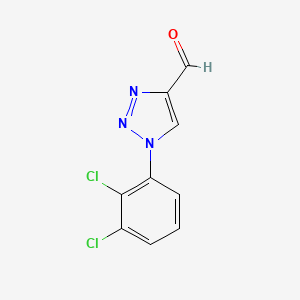
![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
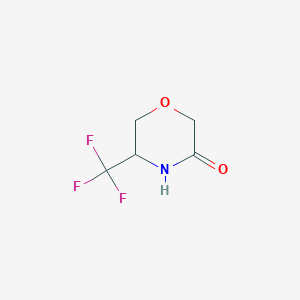
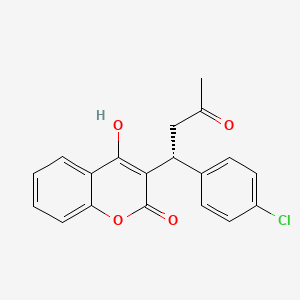


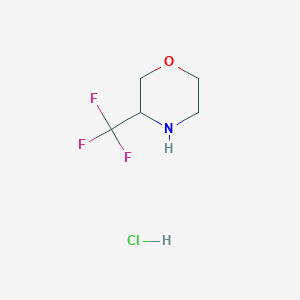
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)
